potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a complex organic compound that features a pyrazole ring and an octahydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, can be employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the pyrazole ring .
Scientific Research Applications
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-trifluoroborate: A related compound with similar structural features.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: Compounds with similar pyrazole-based structures.
Uniqueness
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is unique due to its specific combination of a pyrazole ring and an octahydroindole structure. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3.K/c19-13(20)12-7-9-3-1-2-4-11(9)18(12)14(21)15-8-10-5-6-16-17-10;/h5-6,9,11-12H,1-4,7-8H2,(H,15,21)(H,16,17)(H,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTNVEDXIPXLFC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)NCC3=CC=NN3)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19KN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.